2-Carboxypyrimidine-5-boronic acid
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Overview
Description
2-Carboxypyrimidine-5-boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
The mode of action of 2-Carboxypyrimidine-5-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.
Action Environment
Suzuki–miyaura cross-coupling reactions, in which this compound may play a role, are known to be exceptionally mild and functional group tolerant , suggesting that they can be effectively carried out in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
They are often used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction
Molecular Mechanism
It is not currently known how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxypyrimidine-5-boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Carboxypyrimidine-5-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran are typical in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Carboxypyrimidine-5-boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 2-Bromo-5-pyridylboronic acid
Comparison: 2-Carboxypyrimidine-5-boronic acid is unique due to its pyrimidine ring structure, which imparts distinct chemical properties compared to other boronic acids.
Properties
IUPAC Name |
5-boronopyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFZDVKAXITDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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